Cas no 918481-68-2 (Piperazine, 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-)
918481-68-2 structure
Product Name:Piperazine, 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-
CAS No:918481-68-2
MF:C17H25F3N2O2
MW:346.387815237045
CID:774922
PubChem ID:59382015
Update Time:2025-04-19
Piperazine, 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]-
- 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine
- DTXSID10731712
- 1-(2-ETHOXYETHYL)-4-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ETHYL}PIPERAZINE
- SCHEMBL13150609
- SYCCVYLMZUZYHG-UHFFFAOYSA-N
- 918481-68-2
-
- Inchi: 1S/C17H25F3N2O2/c1-2-23-12-10-21-6-8-22(9-7-21)11-13-24-16-5-3-4-15(14-16)17(18,19)20/h3-5,14H,2,6-13H2,1H3
- InChI Key: SYCCVYLMZUZYHG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)OCCN1CCN(CCOCC)CC1)(F)F
Computed Properties
- Exact Mass: 346.18681253g/mol
- Monoisotopic Mass: 346.18681253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 24.9Ų
Piperazine, 1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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